N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
Description
This compound features a bis-indole acetamide scaffold, with one indole group at the N-ethyl position and a second indole substituted at the acetamide’s α-carbon. The latter indole bears a methylsulfonylamino group at the 4-position, enhancing electronic and steric properties. Its synthesis likely involves coupling indole acetic acid derivatives with sulfonamide-containing indole moieties, analogous to methods described for related compounds .
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-29(27,28)24-19-7-4-8-20-17(19)10-12-25(20)14-21(26)22-11-9-15-13-23-18-6-3-2-5-16(15)18/h2-8,10,12-13,23-24H,9,11,14H2,1H3,(H,22,26) |
InChI Key |
AEAWQZQNQYJOFX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the ethyl linkage and the acetamide group. Common reagents used in these reactions include indole, ethyl bromide, and acetic anhydride. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products
The major products formed from these reactions include oxindoles, reduced indole derivatives, and substituted indoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives are known to be active.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, that are sensitive to indole derivatives. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
